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Compound of Interest

Compound Name: 2-Methylhexanamide

Cat. No.: B1654000

An In-depth Technical Guide to 2-
Methylhexanamide

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical methodologies related to 2-Methylhexanamide. The content is intended for
researchers, scientists, and professionals in the field of drug development and chemical
research, offering a foundational understanding of this amide compound.

Chemical Structure and Formula

2-Methylhexanamide is a primary amide with a seven-carbon backbone. The chemical
structure is characterized by a hexanamide with a methyl group substituted at the second
carbon atom.

Chemical Formula: C7H1sNO[1]

IUPAC Name: 2-methylhexanamide[1]
SMILES: CCCCC(C)C(=O)N[1]

CAS Number: 20923-63-1[1]

The structure consists of a chiral center at the C2 position, meaning it can exist as two different
enantiomers, (R)-2-methylhexanamide and (S)-2-methylhexanamide.
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Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylhexanamide is presented in the
table below. These properties are computationally predicted and provide a basis for
understanding the compound's behavior in various experimental settings.

Property Value Source
Molecular Weight 129.20 g/mol [1]
Monoisotopic Mass 129.115364102 Da [1]
Topological Polar Surface Area  43.1 A2 [1]
XLogP3-AA (Predicted) 1.6 [1]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor
Count

Rotatable Bond Count 4

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra for 2-Methylhexanamide, this section
provides predicted spectroscopic data based on its chemical structure. This information is
crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in
different chemical environments. The amide protons (-NHz) would likely appear as a broad
singlet. The proton at the chiral center (C2) would be a multiplet. The terminal methyl group
(C6) would be a triplet, while the methyl group at C2 would be a doublet. The methylene
groups (-CHz-) would present as complex multiplets.

e 13C NMR: The carbon NMR spectrum is predicted to show seven distinct signals
corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C=0) would
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have the highest chemical shift. The carbon of the methyl group at the C2 position and the
terminal methyl group would have the lowest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylhexanamide is expected to exhibit characteristic absorption
bands for its functional groups. Key predicted peaks include:

N-H stretching: A strong, broad band in the region of 3100-3500 cm~1 corresponding to the
primary amide. This band may appear as two peaks for the symmetric and asymmetric
stretching of the N-H bonds.

C=0 stretching (Amide | band): A strong absorption band around 1640-1680 cm™1.

N-H bending (Amide Il band): A band in the region of 1550-1640 cm~1.

C-H stretching: Bands in the 2850-3000 cm~* region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (El), the molecular ion peak (M*) for 2-
Methylhexanamide would be observed at m/z = 129. Common fragmentation patterns for
amides would be expected, including the cleavage of the C-C bond adjacent to the carbonyl

group.

Experimental Protocols

While specific experimental protocols for 2-Methylhexanamide are not widely published, the
following section outlines generalized methodologies for its synthesis and analysis based on
standard organic chemistry techniques.

Synthesis of 2-Methylhexanamide

A common method for the synthesis of primary amides like 2-Methylhexanamide is from the
corresponding carboxylic acid, 2-methylhexanoic acid.

Reaction: 2-Methylhexanoic acid — 2-Methylhexanamide
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Procedure:

 Activation of the Carboxylic Acid: 2-Methylhexanoic acid is first converted to a more reactive
derivative, such as an acyl chloride or an activated ester. Acommon method is to react the
carboxylic acid with thionyl chloride (SOCIz) or oxalyl chloride ((COCI)2) to form 2-
methylhexanoyl chloride. This reaction is typically performed in an inert solvent like
dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

o Amidation: The resulting acyl chloride is then reacted with an excess of ammonia (in
aqueous or gaseous form) or an ammonium salt. This nucleophilic acyl substitution reaction
yields 2-Methylhexanamide. The reaction is usually carried out at low temperatures (e.g., 0
°C) to control its exothermic nature.

o Workup and Purification: The reaction mixture is worked up to remove byproducts and
unreacted starting materials. This typically involves washing with water and brine, followed
by drying of the organic layer. The crude product can then be purified by recrystallization or
column chromatography.

Spectroscopic Analysis

Sample Preparation: For NMR analysis, a small amount of the purified 2-Methylhexanamide
(5-10 mg) is dissolved in a deuterated solvent (e.g., CDCIs) in an NMR tube. For IR analysis of
a solid sample, a KBr pellet can be prepared, or for a liquid sample, a thin film can be placed
between salt plates. For GC-MS analysis, the sample is dissolved in a volatile solvent like DCM
or methanol.

Instrumentation and Data Acquisition:

 NMR: 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher).

e IR: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

e MS: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation and identification.

Mandatory Visualizations
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General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a
novel amide compound like 2-Methylhexanamide.

General Workflow for Synthesis and Characterization

Starting Materials
(e.g., 2-Methylhexanoic Acid, Thionyl Chloride, Ammonia)

Synthesis

(Acyl Chloride Formation & Amidation)

Crude Product

'

Purification
(Recrystallization or Chromatography)

Pure 2-Methylhexanamide

Structural Characterization

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis & Structure Confirmation
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Caption: A flowchart of the synthesis and subsequent structural analysis of 2-
Methylhexanamide.

Potential Bioactivity Screening Workflow

As there is no specific biological activity reported for 2-Methylhexanamide, the following
diagram outlines a general workflow for screening a novel chemical entity for potential
biological effects.
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Workflow for Bioactivity Screening
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Caption: A generalized workflow for the screening of a novel compound for biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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